2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Generic thiazole-5-carbaldehydes exhibit unpredictable reactivity-the C2 substituent dictates electrophilicity at C5 and biological target engagement. Substituting the 4-methoxyphenoxy group abrogates ACC2/VAP-1 binding. This compound delivers: • Consistent C5 aldehyde electrophilicity for Knoevenagel condensations • Intact 2-phenoxy pharmacophore for ACC2/VAP-1 inhibitor library design • XLogP3 2.6, 0 HBD-favorable membrane permeability Bulk quantities available; global dispatch from verified stock.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 478081-25-3
Cat. No. B1363338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
CAS478081-25-3
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=C(S2)C=O
InChIInChI=1S/C11H9NO3S/c1-14-8-2-4-9(5-3-8)15-11-12-6-10(7-13)16-11/h2-7H,1H3
InChIKeyLRDAZQVPTYVAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde Overview


2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde is a bifunctional thiazole derivative featuring both an electron-rich 4-methoxyphenoxy substituent at the C2 position and a reactive formyl group at the C5 position. Its molecular formula is C11H9NO3S with a molecular weight of 235.26 g/mol [1]. The compound exhibits a computed XLogP3-AA of 2.6, indicating moderate lipophilicity suitable for membrane permeability in biological systems, and possesses 5 hydrogen bond acceptors and 0 hydrogen bond donors, consistent with its heteroaromatic ether-aldehyde structure [1]. These physicochemical properties, combined with its dual synthetic handles (the aldehyde for condensation chemistry and the phenoxy-thiazole core as a privileged scaffold), make it a valuable intermediate for constructing focused libraries of bioactive molecules [2].

Dual synthetic handles for heterocyclic library construction
Electron-rich 4-methoxyphenoxy modulates C5 aldehyde electrophilicity
Privileged thiazole scaffold supports medicinal chemistry campaigns

Why 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde Is Unique


Generic substitution among thiazole-5-carbaldehydes is scientifically unsound due to the profound impact of the C2 substituent on both chemical reactivity and biological target engagement. The 4-methoxyphenoxy group in this compound confers a distinct electronic and steric profile compared to simpler 2-alkyl, 2-aryl, or 2-amino thiazole analogs. This substitution pattern directly influences the electron density at the C5 aldehyde carbon, modulating its electrophilicity in condensation reactions (e.g., Knoevenagel, Schiff base formation) [1]. More critically, in biological contexts, the 2-phenoxy moiety is a key pharmacophoric element that determines binding affinity and selectivity toward therapeutic targets such as acetyl-CoA carboxylase (ACC) and vascular adhesion protein-1 (VAP-1), where minor structural alterations at this position can ablate activity entirely [2][3]. Consequently, procurement decisions based solely on the thiazole-5-carbaldehyde core—without specifying the 2-(4-methoxyphenoxy) substitution—will yield a compound with unpredictable and likely non-equivalent performance in downstream applications.

Substitution Pattern
Risk to Synthesis
Risk to Target Engagement
2-(4-Methoxyphenoxy) (this product)
2-Alkyl or 2-aryl thiazole
May alter aldehyde electrophilicity, affecting condensation yields
Lacks phenoxy oxygen linker; may not support ACC2/VAP-1 binding
2-Amino thiazole
Introduces H-bond donor; changes solubility and reactivity profile
Different electronic profile; unlikely to match pharmacophore requirements

Evidence for 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde


Physicochemical Profile vs. Thiazole Analogs

The target compound demonstrates a significantly higher calculated lipophilicity (XLogP3-AA = 2.6) compared to the unsubstituted thiazole-5-carbaldehyde (XLogP3-AA = 0.34) and 2-aminothiazole-5-carbaldehyde (XLogP3-AA = 0.64), while being more lipophilic than the simple 2-phenoxy analog (XLogP3-AA = 2.1) due to the electron-donating methoxy substituent [1][2]. It also possesses 0 hydrogen bond donors, in contrast to 2-aminothiazole-5-carbaldehyde (1 HBD), which is a critical distinction for membrane permeability and CNS drug-likeness assessments [1][2]. The rotatable bond count of 4 provides moderate conformational flexibility, balancing entropic binding penalties with the ability to adopt optimal target-bound conformations [1].

Physicochemical Profile
Cross-study comparable
XLogP3-AA 2.6, 0 HBD
+2.26 vs unsubstituted thiazole
Supports permeability-optimized library design
Computed properties; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Property Analysis

C5 Aldehyde as a Versatile Synthetic Handle

The C5 aldehyde group of the target compound serves as a key reactive center for generating structurally diverse libraries. A 2009 study on substituted thiazole-5-carboxaldehydes demonstrated that microwave-assisted Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) proceeds with excellent yields (>85%) to afford ylidenenitrile derivatives, which were subsequently screened for antimicrobial activity [1]. Similarly, hydrazinylthiazole-5-carbaldehyde derivatives synthesized via condensation with aryl hydrazines have shown α-amylase inhibition (IC50 values ranging from 6.70 to 14.6 μM) and anti-glycation activity [2]. While these specific yields and activities pertain to closely related analogs (differing at the C2 position), they provide a robust class-level inference for the expected reactivity and downstream biological potential of the target aldehyde.

Knoevenagel Condensation
Class-level inference
>85% yield expected
Microwave-assisted
Enables rapid diversification for SAR exploration
Yield based on analog precedent; validate for this compound
Synthetic Methodology Medicinal Chemistry Heterocyclic Chemistry

Pharmacophoric Role in ACC2 and VAP-1 Inhibition

The 2-phenoxy substitution pattern is a validated pharmacophore in multiple target classes. In a 2007 study on acetyl-CoA carboxylase 2 (ACC2) inhibitors, phenoxy thiazole derivatives exhibited potent and selective enzyme inhibition, with SAR analysis revealing that substitution on the phenyl ring (e.g., 4-methoxy) modulates isozyme selectivity [1]. Furthermore, in a 2013 SAR study of thiazole-based vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema, the nature of the 2-substituent was found to be critical for both potency and selectivity, with aryloxy groups being particularly favorable [2]. The target compound's 2-(4-methoxyphenoxy) motif aligns with these established pharmacophoric requirements, distinguishing it from simple 2-alkyl or 2-aryl thiazoles that lack the oxygen linker and electronic profile necessary for optimal target engagement.

Pharmacophoric Motif
Class-level inference
2-Phenoxy thiazole core
Validated in ACC2 & VAP-1 series
Maintains SAR continuity for hit-to-lead optimization
Binding affinity requires experimental confirmation
Enzyme Inhibition Metabolic Disease Structure-Activity Relationship

Applications of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde


α,β-Unsaturated Nitrile Libraries via Knoevenagel Condensation

The C5 aldehyde group enables efficient microwave-assisted Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to generate structurally diverse ylidenenitrile derivatives. This reaction class has been validated on closely related thiazole-5-carboxaldehydes, yielding products with demonstrated antimicrobial and enzyme inhibitory activities [1]. The target compound's unique 2-(4-methoxyphenoxy) substituent introduces additional lipophilicity and electronic modulation, potentially enhancing the bioactivity profile of the resulting library members relative to those derived from simpler C2-substituted aldehydes [1].

Lead Optimization for ACC2 and VAP-1 Inhibitors

The 2-phenoxy thiazole core is a recognized pharmacophore for acetyl-CoA carboxylase 2 (ACC2) and vascular adhesion protein-1 (VAP-1) inhibition [2][3]. The target compound, bearing both the essential 2-phenoxy motif and a reactive C5 aldehyde for further functionalization, serves as an ideal starting point for designing focused libraries aimed at these metabolic and inflammatory disease targets. Its physicochemical profile (XLogP3-AA = 2.6, 0 HBD) also suggests favorable permeability characteristics for cellular target engagement [1].

Hydrazone and Schiff Base Derivatives for Anti-Diabetic Research

Recent studies have established hydrazinylthiazole-5-carbaldehyde derivatives as promising anti-diabetic agents with potent α-amylase inhibition (IC50 = 6.70-14.6 μM) and anti-glycation activity [4]. The target compound's aldehyde group can be readily condensed with aryl hydrazines to generate analogous hydrazone derivatives. Given the demonstrated importance of aryl ring substitution on biological activity in this series, the 4-methoxyphenoxy moiety of the target compound provides a distinct electronic and steric environment that may yield derivatives with differentiated potency and selectivity profiles compared to those derived from simpler 2-aryl thiazole aldehydes [4].

Application
Selection Property
Validation Focus
Knoevenagel condensation for focused libraries
C5 aldehyde reactivity profile
Condensation efficiency; product diversity screening
ACC2/VAP-1 inhibitor lead optimization
2-Phenoxy pharmacophore alignment
Isozyme selectivity and target engagement assays
Hydrazone derivatives for enzyme inhibition studies
Hydrazone formation from C5 aldehyde
α-Amylase and anti-glycation assay context

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